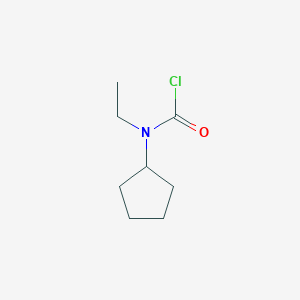
N-cyclopentyl-N-ethylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-ethylcarbamoyl chloride is an organic compound with the molecular formula C8H14ClNO. It is a derivative of carbamoyl chloride, where the carbamoyl group is bonded to a cyclopentyl and an ethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-cyclopentyl-N-ethylcarbamoyl chloride can be synthesized through the reaction of cyclopentylamine and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-N-ethylcarbamoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form N-cyclopentyl-N-ethylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Acyl Substitution: Produces N-cyclopentyl-N-ethylcarbamates or thiocarbamates.
Hydrolysis: Produces N-cyclopentyl-N-ethylcarbamic acid.
Reduction: Produces N-cyclopentyl-N-ethylamine.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-ethylcarbamoyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N-ethylcarbamoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form stable carbamate or thiocarbamate derivatives. The molecular targets and pathways depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may modify amino groups in proteins, affecting their function and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of cyclopentyl and ethyl groups.
N-cyclohexyl-N-ethylcarbamoyl chloride: Similar but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
N-cyclopentyl-N-ethylcarbamoyl chloride is unique due to its specific combination of cyclopentyl and ethyl groups, which confer distinct reactivity and steric properties compared to other carbamoyl chlorides. This uniqueness makes it valuable in certain synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H14ClNO |
|---|---|
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
N-cyclopentyl-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C8H14ClNO/c1-2-10(8(9)11)7-5-3-4-6-7/h7H,2-6H2,1H3 |
Clave InChI |
YDQLTMBHLYQVNT-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
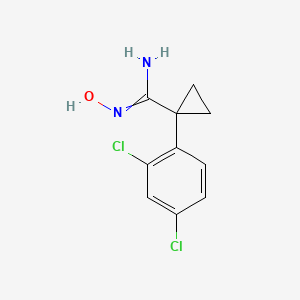
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)

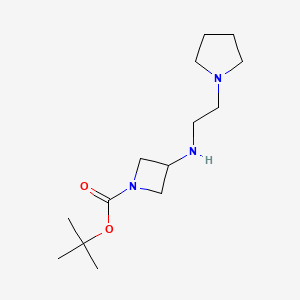

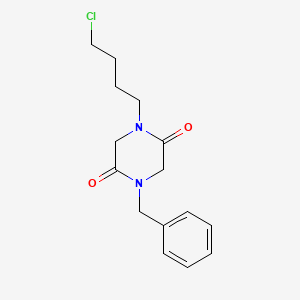
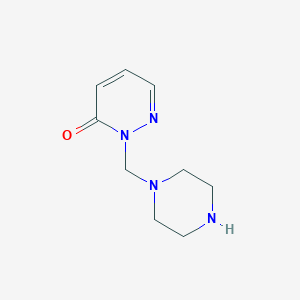
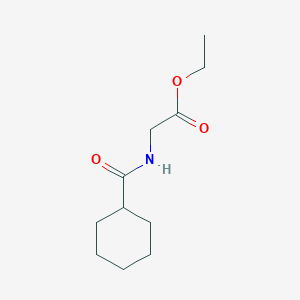
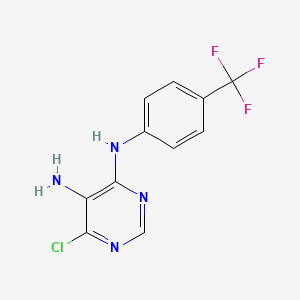
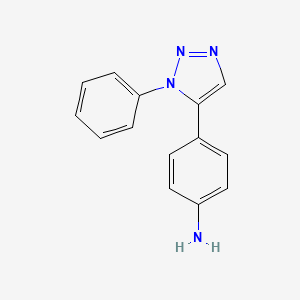
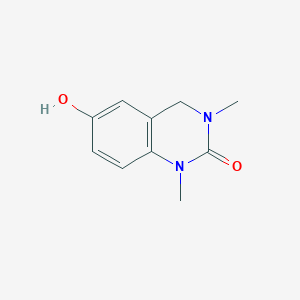
![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
